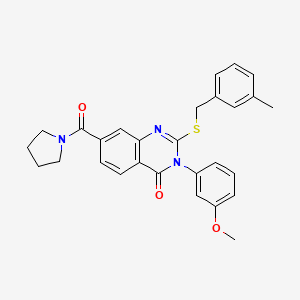

3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Description

This quinazolin-4(3H)-one derivative features a methoxyphenyl group at position 3, a (3-methylbenzyl)thio substituent at position 2, and a pyrrolidine-1-carbonyl moiety at position 5. The quinazolinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, anticancer, and analgesic activities .

Properties

IUPAC Name |

3-(3-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3S/c1-19-7-5-8-20(15-19)18-35-28-29-25-16-21(26(32)30-13-3-4-14-30)11-12-24(25)27(33)31(28)22-9-6-10-23(17-22)34-2/h5-12,15-17H,3-4,13-14,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJNQJHCBJZIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one belongs to the quinazolinone family, which is recognized for its diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings.

Chemical Structure

The compound features a complex structure that includes:

- A quinazolinone core , which is a well-known pharmacophore in medicinal chemistry.

- Substituents such as methoxyphenyl and methylbenzyl groups, which may influence its biological activity.

- A pyrrolidine moiety that could enhance its pharmacological properties.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to the quinazolinone structure have shown:

- Inhibition of cell growth in non-small cell lung cancer (NSCLC) models, with IC50 values indicating potent activity against both sensitive and resistant cell lines .

- Mechanisms of action include binding to the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Antimicrobial Properties

Quinazolinone derivatives have also been evaluated for their antimicrobial activities:

- Some studies report efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the quinazolinone scaffold can enhance antibacterial potency .

- The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways .

Antioxidant Activity

The antioxidant potential of quinazolinones has been explored through various assays:

- Compounds have demonstrated radical scavenging abilities superior to standard antioxidants like ascorbic acid and Trolox . This property is particularly relevant for mitigating oxidative stress-related diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of any drug candidate:

- Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADMET) characteristics for certain quinazolinone derivatives, indicating potential for oral bioavailability and low clearance rates .

- Toxicological evaluations are critical, as some derivatives may exhibit cytotoxicity at higher concentrations. Careful screening is necessary to balance efficacy with safety .

Case Studies

Several case studies have highlighted the biological activities of quinazolinone derivatives similar to the compound :

- Antiproliferative Effects in NSCLC : A derivative demonstrated significant growth inhibition across various NSCLC cell lines, with a focus on overcoming resistance mechanisms associated with EGFR-TKI therapies .

- Antimicrobial Efficacy : In silico screening led to the identification of a quinazolinone derivative that showed promising antibacterial activity against MRSA strains in mouse models .

- Antioxidant Studies : A series of phenolic derivatives were synthesized and evaluated for their antioxidant capacity, revealing several compounds with superior activity compared to established antioxidants .

Summary Table of Biological Activities

Scientific Research Applications

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has demonstrated notable antioxidant activity through various assays.

- DPPH Radical Scavenging : A study highlighted that derivatives of related quinazolinone compounds exhibited strong DPPH radical scavenging activity, indicating their potential as effective antioxidants .

- Mechanism of Action : The antioxidant effect is attributed to the presence of the methoxy group, which enhances electron donation capabilities, thus stabilizing free radicals.

Antimicrobial Properties

The compound has shown promising antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Bacterial Strains Tested : Research indicated significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MIC) ranged from 6 to 12 mg/mL, suggesting potent antibacterial properties .

- Comparison with Standard Drugs : When compared to standard antibiotics, the synthesized compounds exhibited higher antibacterial activities, indicating their potential as alternatives in treating resistant bacterial infections .

Anticancer Activity

The anticancer properties of quinazolinone derivatives are well-documented. The compound's structure allows it to interact with various biological targets involved in cancer progression.

- Cell Line Studies : Studies have shown that quinazolinone derivatives can induce apoptosis in cancer cell lines. For instance, derivatives similar to the compound have been tested against breast and colon cancer cell lines, demonstrating significant cytotoxic effects .

- Mechanisms of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. This mechanism makes them attractive candidates for further development as anticancer agents.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one:

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

The following table highlights key structural and functional differences between the target compound and related quinazolinone derivatives:

Functional and Pharmacokinetic Insights

Target vs. Patent Compound ():

- The patent compound’s pyrazolo-pyrimidine group likely improves binding to PI3K’s ATP pocket, whereas the target compound’s thioether and pyrrolidine groups may favor alternative targets (e.g., proteases or other kinases) .

- The trifluoromethyl group in the patent compound increases metabolic stability but may reduce aqueous solubility compared to the target compound’s methoxy and methylbenzyl groups.

- Target vs. Opiates (): Opiates act via central nervous system receptor agonism, while quinazolinones typically target peripheral enzymes. This suggests divergent therapeutic applications (analgesia vs. anti-inflammatory or anticancer) .

Research Findings and Limitations

- Evidence Gaps: No direct pharmacological data (e.g., IC50, bioavailability) are available for the target compound in the provided evidence. The patent compound’s PI3K inhibition is noted, but assay conditions and potency metrics are unspecified .

Hypotheses Based on Structure-Activity Relationships (SAR):

- The pyrrolidine-1-carbonyl group in the target compound may enhance solubility and membrane permeability compared to bulkier substituents (e.g., trifluoromethyl benzyl in the patent compound).

- The (3-methylbenzyl)thio group could increase metabolic stability relative to oxygen-based ethers but may introduce steric hindrance.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing quinazolin-4(3H)-one derivatives like 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one?

- Methodology : The compound’s core structure can be synthesized via condensation reactions between substituted benzoxazinones and thiadiazole/aminothiazole derivatives under high-temperature conditions (150–170°C). For example, describes a protocol where 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one reacts with amino-thiadiazole derivatives to form intermediates, which are further modified with nicotinaldehyde in the presence of anhydrous ZnCl₂ . Adjustments to substituents (e.g., methoxyphenyl, methylbenzylthio) require regioselective functionalization, as seen in for analogous thio-quinazolinones .

Q. How can the solubility and stability of this quinazolinone derivative be optimized for in vitro assays?

- Methodology : Solubility challenges are common due to the hydrophobic pyrrolidine-1-carbonyl and methylbenzylthio groups. suggests using polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffered aqueous media. Stability studies under varying pH (5–9) and temperature (4–37°C) are critical, with highlighting the use of HPLC to monitor degradation products .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodology : Combined use of -/-NMR for substituent assignment (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm), IR for carbonyl (C=O, ~1680 cm), and thioether (C-S, ~650 cm) validation, and HRMS for molecular ion confirmation. provides a template for analogous quinazolinone derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives targeting inflammatory enzymes like mPGES-1?

- Methodology : identifies quinazolinones as mPGES-1 inhibitors. Use AutoDock Vina or Schrödinger Suite to dock the compound into the mPGES-1 active site (PDB: 4YKG). Focus on interactions between the pyrrolidine-1-carbonyl group and Arg126/Trp133 residues. MD simulations (100 ns) can assess binding stability . SAR studies should prioritize substituents at the 2- and 7-positions, as modifications here significantly impact inhibitory potency .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Methodology : Discrepancies may arise from cell-specific metabolic pathways or off-target effects. recommends:

- Dose-response profiling : Test IC values in ≥3 cell lines (e.g., RAW 264.7 macrophages, HEK293).

- Pathway inhibition assays : Use siRNA knockdown of mPGES-1 to confirm target specificity.

- Metabolite analysis : LC-MS/MS to identify cell-dependent biotransformation (e.g., demethylation of methoxyphenyl groups) .

Q. How can regioselective functionalization at the quinazolinone 2- and 7-positions be achieved without side reactions?

- 7-Position : Introduce pyrrolidine-1-carbonyl via Schlenk techniques under inert atmosphere to prevent oxidation.

- 2-Position : Use Mitsunobu conditions (DIAD, PPh) to attach (3-methylbenzyl)thio groups selectively .

Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.